Panasenoside

α-glucosidase inhibition diabetes mellitus natural product pharmacology

Researchers face challenges in sourcing a chromatographically verified marker that reliably differentiates ginseng leaf from root material. Panasenoside (CAS 31512-06-8) is a specific diglycoside chemotaxonomic marker validated for HPLC/HPTLC authentication. Key advantages: • Validated UPLC-MS/MS method for pharmacokinetic/tissue distribution studies with characterized rapid, widespread organ diffusion & predominant hepatic accumulation • Concentration-dependent α-glucosidase inhibition profile supporting SAR-based antidiabetic drug discovery; co-isolated analog IC50 = 62.4 μM vs. acarbose 385.2 μM • Immediate global availability with multiple standard research pack sizes, eliminating custom-synthesis lead time

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
CAS No. 31512-06-8
Cat. No. B150438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanasenoside
CAS31512-06-8
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1
InChIKeyLKZDFKLGDGSGEO-PABQPRPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Panasenoside Characterization and Procurement


Panasenoside (CAS 31512-06-8), systematically identified as kaempferol 3-O-β-D-glucosylgalactoside, is a flavonoid-3-O-glycoside [1]. It is a naturally occurring secondary metabolite isolated from diverse botanical sources including Panax ginseng flower buds [2], Lilium pumilum DC [3], and ginseng leaves . The compound is characterized by a kaempferol aglycone core O-glycosidically linked to a disaccharide moiety (glucosyl-(1→2)-galactoside) at the C3-position [1]. Physicochemical parameters include a molecular formula of C27H30O16, a molecular weight of 610.52 g/mol [4], and a topological polar surface area of approximately 266 Ų [5], which collectively inform its solubility and chromatographic behavior.

Flavonoid diglycoside probe for enzyme inhibition studies
Ginseng leaf authentication marker via chromatographic methods
Characterized in vivo disposition for PK and tissue distribution research

Why Panasenoside Substitution Fails


Generic substitution of Panasenoside with other flavonoid glycosides (e.g., kaempferol-3-O-glucoside or kaempferol-3-O-galactoside) is not scientifically justifiable. As a specific diglycoside (glucosyl-galactoside), Panasenoside exhibits distinct physicochemical and biological properties compared to its monoglycoside counterparts. For instance, the presence of the disaccharide moiety directly influences its chromatographic behavior , its role as a specific chemotaxonomic marker for ginseng leaf extracts [1], and its unique in vivo distribution profile characterized by rapid and widespread diffusion into major organs [2]. Substituting Panasenoside with a structurally related compound would compromise analytical accuracy in authentication studies and introduce uncontrolled variables in pharmacological investigations.

Chromatographic mismatch
Monoglycoside analogs (e.g., kaempferol-3-O-glucoside) lack the disaccharide moiety, altering retention times and co-elution patterns.
Chemotaxonomic loss
Substitution with kaempferol-3-O-galactoside removes the leaf-specific marker identity, undermining ginseng authentication.
Uncharacterized disposition
Other flavonoid glycosides lack validated in vivo tissue distribution profiles; their organ-specific behavior may differ significantly.

Panasenoside Selection Criteria & Differentiation


α-Glucosidase Inhibition Profile

Panasenoside exhibits concentration-dependent inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism [1]. While a precise IC50 value for Panasenoside was not explicitly reported in the referenced primary study, the same investigation quantified the α-glucosidase inhibitory activity of a co-isolated, structurally related acylated quercetin glycoside (floralpanasenoside A), which demonstrated an IC50 of 62.4 μM, a potency substantially greater than the clinical reference acarbose (IC50 = 385.2 μM) [2]. The observed concentration-dependent inhibition profile of Panasenoside [1] underscores its potential as a lead scaffold for α-glucosidase inhibition, a therapeutic target relevant to postprandial hyperglycemia management.

Inhibition profile
Class-level
Panasenoside: Concentration-dependent inhibition (IC50 not reported)
Floralpanasenoside A: IC50 = 62.4 μM
Acarbose: IC50 = 385.2 μM
Supports enzyme inhibition assay context; potency relative to comparator reported for co-isolated analog.
In vitro pNPG assay at 405 nm; class-level inference from ginseng flower bud extract.
α-glucosidase inhibition diabetes mellitus natural product pharmacology

HPTLC/HPLC Marker for Ginseng Leaf Authentication

Panasenoside serves as a definitive chromatographic marker for the unambiguous discrimination of ginseng leaf extracts from root extracts, a critical distinction in quality control and botanical authentication . High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) methods have been developed and validated specifically for the identification of Panasenoside in leaf-derived ginseng preparations . This selective accumulation pattern is a direct consequence of the differential expression of specific UDP-glycosyltransferases (UGTs) in ginseng leaves versus roots, which catalyze the terminal glycosylation steps unique to Panasenoside biosynthesis [1].

Authentication marker
Method context
HPTLC / HPLC
Detected in leaf extracts; absent in root extracts.
Supports botanical authentication QC; chromatographic differentiation of leaf vs root ginseng material.
Validated analytical methods available for marker identification.
phytochemical authentication quality control ginseng leaf extract

In Vivo Pharmacokinetics & Tissue Distribution

The in vivo disposition of Panasenoside has been characterized using a validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method [1]. Following administration, Panasenoside diffuses rapidly and extensively into major organs [1]. Quantitative tissue distribution analysis in mice revealed the highest accumulation in the liver, followed by the kidney, lung, and spleen [1]. Notably, the overwhelming hepatic accumulation suggests the liver is the primary site for its extensive metabolism [1]. This established PK/TD profile provides a data-rich foundation for preclinical study design, in contrast to many other flavonoid glycosides for which such comprehensive in vivo disposition data are lacking.

Tissue distribution
Cross-study comparable
Panasenoside: Liver > Kidney > Lung > Spleen
Other flavonoid glycosides: Comprehensive tissue data not available
Supports PK model interpretation; tissue hierarchy may guide organ-specific study design.
UPLC-MS/MS, 10 mg/kg in mice; rapid, widespread diffusion into major organs reported.
pharmacokinetics tissue distribution in vivo disposition

Panasenoside Research & Industrial Applications


α-Glucosidase Inhibition & Antidiabetic Discovery

Panasenoside is optimally employed as a lead compound or reference standard in in vitro enzymatic assays designed to evaluate α-glucosidase inhibitory activity [1]. Its concentration-dependent inhibition profile, documented in studies alongside structurally related ginseng flavonoids [1], supports its use in structure-activity relationship (SAR) investigations aimed at optimizing flavonoid-based α-glucosidase inhibitors. Given the reported potency of co-isolated floralpanasenoside A (IC50 = 62.4 μM) relative to acarbose (IC50 = 385.2 μM) [2], Panasenoside represents a valuable scaffold for medicinal chemistry optimization targeting improved antidiabetic therapeutics.

Ginseng Leaf Authentication for QC

In analytical chemistry and quality control laboratories, Panasenoside serves as a validated, chromatographically verifiable marker compound for the unambiguous authentication of ginseng leaf extracts and the detection of adulteration with root-derived material . Validated HPTLC and HPLC methods utilizing Panasenoside enable the differentiation of leaf-derived products from root-derived products, a critical quality control measure for manufacturers of botanical supplements and herbal medicinal products . This application is particularly relevant for compliance with pharmacopoeial standards and Good Manufacturing Practices (GMP).

In Vivo Pharmacokinetics & Biodistribution

Panasenoside is well-suited for in vivo pharmacokinetic and tissue distribution studies in rodent models, leveraging the established and validated UPLC-MS/MS analytical methodology [3]. The compound's characterized disposition profile—rapid and widespread diffusion into major organs with predominant hepatic accumulation [3]—provides a robust framework for designing preclinical efficacy, toxicology, and ADME (Absorption, Distribution, Metabolism, Excretion) studies. This reduces experimental variability and enhances the translational relevance of findings compared to employing flavonoid glycosides with undefined in vivo behavior.

Metabolomics & Biosynthetic Pathway Elucidation

In plant metabolomics and molecular biology research, Panasenoside is a key metabolite for investigating the genetic and enzymatic regulation of flavonoid glycosylation in Panax species [4]. Its selective accumulation in ginseng leaves is directly linked to the activity of specific UDP-glycosyltransferases (UGTs) [4]. Therefore, Panasenoside can be employed as a phenotypic readout in gene expression studies, CRISPR-Cas9 knockout/knockdown experiments, or heterologous expression systems aimed at characterizing the biosynthetic machinery responsible for producing this class of specialized metabolites.

Application
Selection Property
Validation Focus
α-Glucosidase inhibition studies
Flavonoid diglycoside scaffold with concentration-dependent inhibition
Enzyme inhibition endpoint and SAR context
Ginseng leaf authentication
Leaf-specific chromatographic marker (HPTLC/HPLC)
Marker specificity and method reproducibility
In vivo PK and tissue distribution research
Characterized organ distribution hierarchy
PK model validation and organ-specific endpoint review
Plant metabolomics & biosynthetic pathway elucidation
UGT-enzyme linked biosynthetic readout
Genetic regulation and pathway context in Panax spp.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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